Catalytic CVD Decomposition Kinetics vs. Methylsilane (MeSiH₃)
In hot-wire CVD (HWCVD), MSCB decomposes on a tungsten filament via distinct pathways with significantly lower activation energies (Ea) than the thermal decomposition of methylsilane (MeSiH₃), a common non-cyclic alternative. The formation of propene and methyl radicals from MSCB proceeds with Ea values of 68.7 ± 1.3 kJ·mol⁻¹ and 46.7 ± 2.5 kJ·mol⁻¹, respectively [1]. In contrast, the thermal decomposition of MeSiH₃ requires an Ea of 53 kcal·mol⁻¹ (≈ 221.8 kJ·mol⁻¹) [2]. This catalytic advantage enables lower-temperature SiC film deposition with MSCB.
| Evidence Dimension | Activation Energy for Primary Decomposition Pathway |
|---|---|
| Target Compound Data | 46.7 ± 2.5 kJ·mol⁻¹ (MSCB → methyl radical) and 68.7 ± 1.3 kJ·mol⁻¹ (MSCB → propene) |
| Comparator Or Baseline | Methylsilane (MeSiH₃) |
| Quantified Difference | MSCB Ea ≈ 46.7 kJ·mol⁻¹ vs. MeSiH₃ Ea ≈ 221.8 kJ·mol⁻¹ (53 kcal·mol⁻¹); a reduction of ~175 kJ·mol⁻¹ |
| Conditions | Hot-wire CVD with tungsten filament; MSCB data at 0.12-0.48 Torr [1]; MeSiH₃ thermal decomposition at 650–1050 °C [2] |
Why This Matters
The ~4.7x lower activation energy for MSCB translates to a significantly more energy-efficient and lower-temperature CVD process, directly impacting manufacturing costs and substrate compatibility.
- [1] Badran, I.; Shi, Y. Competition of silene/silylene chemistry with free radical chain reactions using 1-methylsilacyclobutane in the hot-wire chemical vapor deposition process. J. Phys. Chem. A 2012, 116, 10054–10062. View Source
- [2] Johnson, A. D.; Perrin, J.; Mucha, J. A.; Ibbotson, D. E. Chemical Vapor Deposition of SiC from Silacyclobutane and Methylsilane. MRS Online Proc. Libr. 1993, 282, 411–416. View Source
